Core Scaffold Molecular Weight and Formula Differentiation: Lenalidomide (1-Oxo) vs. Thalidomide (1,3-Dioxo) Linker Conjugate
The target compound is built on a lenalidomide-derived 1-oxoisoindoline core (one keto group), whereas the closest commercial analog—tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate (CAS 1950635-36-5)—is built on a thalidomide-derived 1,3-dioxoisoindoline core (two keto groups) . This structural difference directly impacts molecular weight (374.39 vs. 388.37 g/mol; Δ = 14 Da), molecular formula (C₁₉H₂₂N₂O₆ vs. C₁₉H₂₀N₂O₇), and physicochemical properties . The absence of the second phthalimide keto group in the lenalidomide scaffold has been reported to confer superior metabolic and chemical stability compared to the thalidomide scaffold, a property critical for PROTAC lead optimization where scaffold integrity during multi-step synthesis and biological assays is essential .
| Evidence Dimension | Molecular weight and elemental composition of E3 ligand-linker conjugate scaffold |
|---|---|
| Target Compound Data | MW = 374.39 g/mol; C₁₉H₂₂N₂O₆ (lenalidomide-based, 1-oxo, one phthalimide keto group) |
| Comparator Or Baseline | tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate (CAS 1950635-36-5): MW = 388.37 g/mol; C₁₉H₂₀N₂O₇ (thalidomide-based, 1,3-dioxo, two phthalimide keto groups) |
| Quantified Difference | ΔMW = 14 Da; ΔFormula = O₁ gain, H₂ loss in thalidomide analog (one additional keto oxygen replaces two hydrogens) |
| Conditions | Calculated from molecular formulas; confirmed by supplier certificates of analysis (Bidepharm, AChemBlock) |
Why This Matters
The 14 Da mass difference and altered H-bond donor/acceptor profile directly impact PROTAC physicochemical properties and can alter ternary complex formation geometry, making scaffold-level substitution inadvisable without full re-optimization of the PROTAC series.
